![molecular formula C22H23F3N4O B12465386 2-methyl-6-(1-methylcyclopropyl)-4-[[(1R)-1-[2-methyl-3-(trifluoromethyl)phenyl]ethyl]amino]pyrido[4,3-d]pyrimidin-7-one](/img/structure/B12465386.png)
2-methyl-6-(1-methylcyclopropyl)-4-[[(1R)-1-[2-methyl-3-(trifluoromethyl)phenyl]ethyl]amino]pyrido[4,3-d]pyrimidin-7-one
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Description
2-methyl-6-(1-methylcyclopropyl)-4-[[(1R)-1-[2-methyl-3-(trifluoromethyl)phenyl]ethyl]amino]pyrido[4,3-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C22H23F3N4O and its molecular weight is 416.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-methyl-6-(1-methylcyclopropyl)-4-[[(1R)-1-[2-methyl-3-(trifluoromethyl)phenyl]ethyl]amino]pyrido[4,3-d]pyrimidin-7-one is a complex organic molecule with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Molecular Characteristics
- Molecular Formula: C22H23F3N4O
- Molecular Weight: 416.4 g/mol
- IUPAC Name: 2-methyl-6-(1-methylcyclopropyl)-4-[1-[2-methyl-3-(trifluoromethyl)phenyl]ethylamino]pyrido[4,3-d]pyrimidin-7-one
- InChI Key: RVIBMYNEVGUCHR-UHFFFAOYSA-N
Structural Representation
The compound features a pyrido[4,3-d]pyrimidin-7-one core with various substituents that contribute to its unique biological profile. The trifluoromethyl group is particularly noteworthy for enhancing stability and bioactivity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in critical signaling pathways. It has been shown to modulate the activity of these targets by binding to their active or allosteric sites, influencing various biochemical pathways.
Targeted Pathways
Research indicates that this compound may affect the mTOR (mechanistic target of rapamycin) signaling pathway, which plays a pivotal role in cell growth and proliferation. Inhibition of mTOR has significant implications for cancer treatment and metabolic disorders.
Case Study 1: mTOR Inhibition
In a study examining the effects of various pyrido[4,3-d]pyrimidinones on mTOR activity, it was found that compounds similar to our target showed potent inhibition of mTORC1 activity. Specifically, one analog demonstrated an IC50 value of 5.4 nM against mTORC1 and an EC50 value of 3 nM in cellular assays without affecting PI3K at concentrations up to 300 nM .
Case Study 2: Selectivity Profiling
Another investigation focused on the selectivity of related compounds for mTOR over other kinases. The results indicated that certain modifications to the chemical structure could enhance selectivity by over 800-fold between mTOR and PI3K, suggesting that our compound may also possess similar selectivity profiles .
Comparative Analysis with Similar Compounds
Compound Name | IC50 (mTORC1) | Selectivity (mTOR/PI3K) |
---|---|---|
Compound A | 5.4 nM | >800-fold |
Compound B | 0.25 nM | >500-fold |
Target Compound | TBD | TBD |
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits significant inhibitory effects on cell lines expressing activated mTOR pathways. The effects were quantified through phosphorylation assays, measuring downstream targets such as S6K1.
In Vivo Studies
Preliminary in vivo studies using xenograft models have shown promising results, indicating that treatment with this compound can reduce tumor growth significantly compared to control groups .
Properties
Molecular Formula |
C22H23F3N4O |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
2-methyl-6-(1-methylcyclopropyl)-4-[[(1R)-1-[2-methyl-3-(trifluoromethyl)phenyl]ethyl]amino]pyrido[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C22H23F3N4O/c1-12-15(6-5-7-17(12)22(23,24)25)13(2)26-20-16-11-29(21(4)8-9-21)19(30)10-18(16)27-14(3)28-20/h5-7,10-11,13H,8-9H2,1-4H3,(H,26,27,28)/t13-/m1/s1 |
InChI Key |
RVIBMYNEVGUCHR-CYBMUJFWSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1C(F)(F)F)[C@@H](C)NC2=NC(=NC3=CC(=O)N(C=C32)C4(CC4)C)C |
Canonical SMILES |
CC1=C(C=CC=C1C(F)(F)F)C(C)NC2=NC(=NC3=CC(=O)N(C=C32)C4(CC4)C)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.